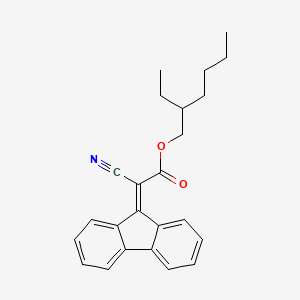
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to an ethanethioamide moiety. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenyl-lambda~5~-phosphanylidene)ethanethioamide typically involves the reaction of triphenylphosphine with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethanethioamide, followed by the addition of triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can react with this compound under mild conditions, typically in polar aprotic solvents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is utilized in the synthesis of specialty chemicals and as a catalyst in various organic reactions.
Wirkmechanismus
The mechanism of action of (Triphenyl-lambda~5~-phosphanylidene)ethanethioamide involves its interaction with molecular targets through its phosphine group. The compound can coordinate with metal centers, influencing catalytic activity and facilitating various chemical transformations. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Carbethoxymethylene)triphenylphosphorane: Another organophosphorus compound with a similar triphenylphosphoranyl group but different substituents.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: A related compound used as a fluoride source in chemical reactions.
Uniqueness
(Triphenyl-lambda~5~-phosphanylidene)ethanethioamide is unique due to its ethanethioamide moiety, which imparts distinct reactivity and potential biological activity. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
403517-92-0 |
|---|---|
Molekularformel |
C20H18NPS |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-(triphenyl-λ5-phosphanylidene)ethanethioamide |
InChI |
InChI=1S/C20H18NPS/c21-20(23)16-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,21,23) |
InChI-Schlüssel |
XGKWIYQSOIUILZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC(=S)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



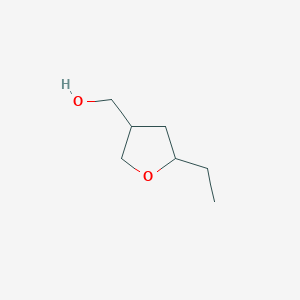
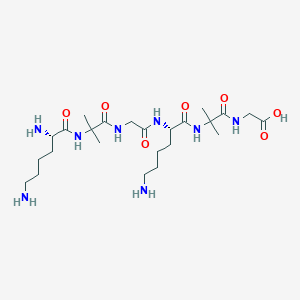
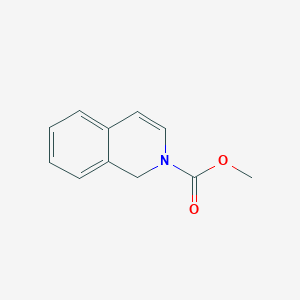
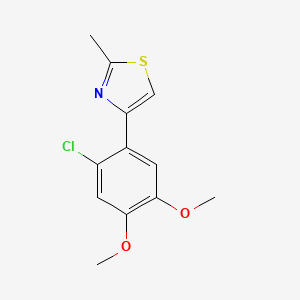

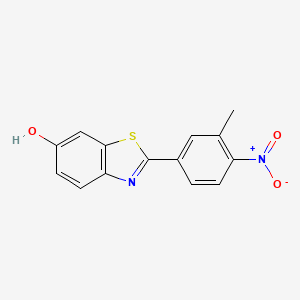
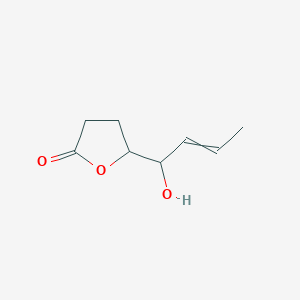
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
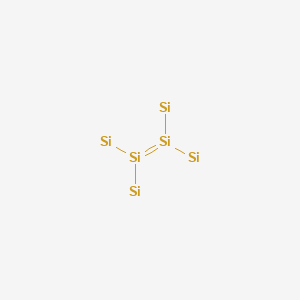
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)
